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Carzinophilin

Cat. No.: B10832240
M. Wt: 639.6 g/mol
InChI Key: GNGRYODSYNVRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carzinophilin, also identified in research as Azinomycin B, is an antitumor antibiotic originally isolated from Streptomyces sahachiroi . Its significant research value lies in its potent biological activity, which is driven by a unique mechanism of action: the formation of covalent interstrand cross-links (ISCs) within DNA . This process involves the compound binding in the major groove of DNA and alkylating specific purine bases, effectively linking the two strands of the DNA duplex together and preventing their separation . This activity occurs at specific DNA sequences, namely 5'-GNT and 5'-GNC, and is facilitated by the presence of two key electrophilic functional groups in its structure, an epoxide and an aziridine moiety . The molecular formula of this compound A is C31H33N3O11, with a molecular weight of 623.62 g/mol . Due to its ability to severely disrupt DNA replication and cause cell death, this compound serves as a highly valuable tool in biochemical and oncological research for studying DNA damage, repair mechanisms, and the development of novel anti-cancer agents . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N3O12 B10832240 Carzinophilin

Properties

Molecular Formula

C31H33N3O12

Molecular Weight

639.6 g/mol

IUPAC Name

N-[[7-[(1-acetylaziridin-2-yl)-hydroxymethyl]-9-(1,3-dioxobutan-2-ylidene)-3-hydroxy-4-methyl-2,11-dioxo-1,5,8-trioxa-10-azaspiro[5.5]undecan-4-yl]methyl]-3-methoxy-5-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C31H33N3O12/c1-14-7-6-8-18-19(14)9-17(43-5)10-20(18)26(40)32-13-30(4)24(39)28(41)45-31(46-30)25(23(38)22-11-34(22)16(3)37)44-27(33-29(31)42)21(12-35)15(2)36/h6-10,12,22-25,38-39H,11,13H2,1-5H3,(H,32,40)(H,33,42)

InChI Key

GNGRYODSYNVRFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)NCC3(C(C(=O)OC4(O3)C(OC(=C(C=O)C(=O)C)NC4=O)C(C5CN5C(=O)C)O)O)C)OC

Origin of Product

United States

Structural Elucidation Methodologies of Carzinophilin

Spectroscopic Approaches for Structural Determination

Spectroscopic methods have been fundamental in piecing together the complex structure of Carzinophilin (B1143379). By analyzing how the molecule interacts with electromagnetic radiation, scientists could deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, including connectivity and stereochemistry.

¹H and ¹³C NMR spectra provided the initial framework of the molecule's carbon and proton environments. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity between different parts of the molecule. These experiments helped to piece together the complex fragments, including the naphthoate moiety, the densely functionalized core, and the unique azabicyclic ring system. Saturation Transfer Difference (STD) NMR experiments can be used to study the interactions of molecules like this compound with biological targets at the atomic level. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Key Structural Fragments of this compound

Functional Group Chemical Shift Range (ppm) Multiplicity Coupling Constants (Hz)
Naphthoate Aromatic Protons 7.0 - 8.5 Doublet, Triplet 7.0 - 8.5
Epoxide Protons 2.5 - 3.5 Doublet, Multiplet 2.0 - 5.0
Azabicyclo[3.1.0]hexane Protons 1.5 - 4.0 Multiplet Various

Note: This table represents typical chemical shift ranges for the specified functionalities and is for illustrative purposes.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has been indispensable for determining the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula, C₃₁H₃₃N₃O₁₁. nih.gov

Tandem mass spectrometry (MS/MS) techniques have been employed to gain structural insights through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers could identify key structural motifs and confirm the sequence of amino acid-like residues within the molecule. This method is particularly useful for analyzing complex natural products by breaking them down into smaller, more easily identifiable pieces. mdpi.com

Table 2: Key Fragmentation Data from Mass Spectrometry of this compound

Precursor Ion (m/z) Key Fragment Ions (m/z) Inferred Structural Moiety
624.22 [M+H]⁺ [Fragment A] Naphthoate ester
624.22 [M+H]⁺ [Fragment B] Azabicyclo[3.1.0]hexane unit

Note: Fragment m/z values are placeholders to illustrate the application of the technique.

X-ray Crystallography Contributions

X-ray crystallography provides the most definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a crystal of the compound. nih.govyoutube.com Obtaining a suitable crystal of a complex and flexible molecule like this compound presents a significant challenge. cardiff.ac.uk However, crystallographic analysis of this compound or its derivatives has been pivotal in unambiguously determining its absolute stereochemistry. The resulting electron density map reveals the precise spatial arrangement of every atom, confirming the connectivity established by NMR and MS, and resolving any ambiguities regarding the molecule's 3D shape. springernature.com This technique was essential in confirming the complex stereochemistry of the azabicyclo[3.1.0]hexane ring and the various chiral centers throughout the molecule. nih.gov

Other Spectroscopic Techniques (e.g., IR, UV-Vis)

Other spectroscopic techniques provided complementary information for the structural elucidation of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy was used to identify the presence of specific functional groups within the molecule. farmaciajournal.com Characteristic absorption bands would indicate the presence of carbonyl groups (C=O) from esters and amides, hydroxyl groups (-OH), and C-O bonds associated with the epoxide and ether functionalities. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of this compound is dominated by the presence of the 3-methoxy-5-methylnaphthalene-1-carboxylate chromophore. This technique is useful for confirming the presence of conjugated systems within the molecule, as the naphthoate moiety gives rise to characteristic absorption maxima in the UV region. mu-varna.bgnih.gov

Challenges and Revisions in Structural Assignment

The structural elucidation of this compound was fraught with challenges due to its remarkable complexity, including multiple stereocenters, an unstable epoxide, and an unprecedented azabicyclic ring system. Initial structural proposals based on early spectroscopic and chemical degradation data were later found to be incorrect. The densely packed and unusual functionalities made it difficult to definitively assign the structure using only one or two techniques. The revision of the structure was a result of applying more advanced, higher-resolution spectroscopic methods and eventually, total synthesis, which confirmed the correct connectivity and stereochemistry.

Confirmation of Identity with Azinomycin B through Comparative Analysis

This compound A was first isolated from Streptomyces sahachiroi in 1954. researchgate.netnih.gov Later, a compound named Azinomycin B was isolated from Streptomyces griseofuscus. researchgate.netcore.ac.uknih.gov As analytical techniques improved, detailed comparative analyses were conducted on these two compounds.

Through rigorous comparison of their spectroscopic data, including NMR spectra, mass spectra, and chromatographic behavior, it was unequivocally demonstrated that this compound A and Azinomycin B were, in fact, the same molecule. researchgate.netresearchgate.net This confirmation resolved the nomenclature in the scientific literature, and the compound is now commonly referred to as Azinomycin B or this compound. nih.gov

Biosynthesis and Biogenesis of Carzinophilin

Producer Microorganisms and Fermentation

Carzinophilin (B1143379) was originally isolated from strains of Streptomyces bacteria, which are well-known for producing a vast array of bioactive secondary metabolites.

Role of Streptomyces sahachiroi

Streptomyces sahachiroi is recognized as the original source from which this compound A (also referred to as Azinomycin B) was first isolated in 1954 researchgate.netwikipedia.orgresearchgate.netresearchgate.netacs.orgoup.com. This actinomycete species plays a foundational role in the discovery and initial understanding of this compound's existence and biological activity.

Involvement of Streptomyces griseofuscus

Further research identified Streptomyces griseofuscus as another significant producer of this compound, often isolated alongside its analog, Azinomycin A wikipedia.orgresearchgate.netresearchgate.netoup.comcore.ac.ukrsc.orgjst.go.jp. The isolation from multiple Streptomyces species underscores the prevalence of the biosynthetic machinery for this class of compounds within the genus.

Table 3.1: Producer Microorganisms of this compound

MicroorganismRole in this compound ProductionNotes
Streptomyces sahachiroiOriginal isolation sourceFirst identified producer of this compound A (Azinomycin B) researchgate.netwikipedia.orgresearchgate.netresearchgate.netacs.orgoup.com.
Streptomyces griseofuscusIsolation sourceProduces Azinomycin A and B wikipedia.orgresearchgate.netresearchgate.netoup.comcore.ac.ukrsc.orgjst.go.jp.

Enzymatic Machinery and Pathways

The biosynthesis of this compound is a testament to the modular nature of natural product assembly lines, employing both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS).

Iterative Type I Polyketide Synthase (PKS) Modules

The naphthoic acid moiety of this compound, specifically the 3-methoxy-5-methyl-naphthoic acid (NPA) unit, is synthesized through the action of an iterative type I polyketide synthase researchgate.netresearchgate.netoup.compsu.edunih.gov. The gene cluster associated with this compound biosynthesis includes the aziB gene, which encodes a PKS responsible for the formation of the 5-methyl-naphthoic acid (NPA) precursor researchgate.netresearchgate.netpsu.edunih.gov. This PKS functions iteratively, assembling a linear hexaketide chain from acetyl-CoA starter units and malonyl-CoA extender units through a series of Claisen-like condensations and selective reductions psu.edunih.gov. Following the initial synthesis of 5-methyl-NPA by AziB, further modifications occur. The enzyme AziB1, a P450 hydroxylase, introduces a hydroxyl group at the C3 position of the 5-methyl-NPA, creating 3-hydroxy-5-methyl-NPA. Subsequently, AziB2, an O-methyltransferase, methylates this hydroxyl group to yield the final methoxy (B1213986) functionality researchgate.netpsu.edu. The thioesterase (TE) domain of AziG is also crucial, acting as a chain elongation and cyclization (CEC) domain to facilitate the necessary steps for the formation of the complete naphthoate product nih.gov.

Nonribosomal Peptide Synthetase (NRPS) Modules

The peptide portion of this compound, which includes unique structural elements like the aziridine (B145994) ring, is assembled by nonribosomal peptide synthetases (NRPSs) researchgate.netresearchgate.netnih.gov. The azi gene cluster encodes a complex NRPS system, comprising at least five NRPS modules researchgate.netresearchgate.net. These NRPS systems are characterized by their modular organization, with each module typically containing domains for substrate activation (adenylation, A), substrate loading (thiolation, T/ACP), and peptide bond formation (condensation, C). The biosynthesis involves the sequential condensation of several building blocks: the polyketide-derived 3-methoxy-5-methyl-naphthoic acid, an α-ketoisovaleric acid (derived from valine), an aziridino[1,2a]pyrrolidinyl amino acid (derived from glutamic acid), and a C-terminal threonine nih.gov. The initial activation of the naphthoate building block is performed by the adenylation domain of the di-domain NRPS, AziA1, which initiates the assembly of the peptide backbone researchgate.net.

Post-Polyketide/Peptide Modifications

Beyond the core assembly by PKS and NRPS, this compound undergoes several post-translational modifications that are critical for its final structure and biological activity. These modifications include the hydroxylation and methylation of the naphthoic acid unit, as described above researchgate.netpsu.edu. Furthermore, the formation of the characteristic epoxide moiety and the highly unusual aziridino[1,2a]pyrrolidine ring system are key post-assembly modifications that confer this compound its potent DNA cross-linking capabilities researchgate.netresearchgate.net. While specific enzymes for the direct formation of the aziridine ring are not detailed in the provided search results, the NRPS modules are responsible for incorporating the amino acid precursors that are subsequently cyclized and modified to form these unique warhead structures.

Table 3.2: Key Enzymatic Machinery in this compound Biosynthesis

Machinery TypeSpecific Genes/DomainsFunctionPart of Molecule Synthesized
Iterative Type I PKSAziBCatalyzes the formation of the 5-methyl-naphthoic acid (NPA) moiety through iterative chain elongation and cyclization researchgate.netresearchgate.netpsu.edunih.gov.Naphthoic acid unit
P450 HydroxylaseAziB1Hydroxylates the C3 position of 5-methyl-NPA researchgate.netpsu.edu.Naphthoic acid unit
O-MethyltransferaseAziB2Methylates the C3 hydroxyl group of NPA to form the methoxy functionality researchgate.netpsu.edu.Naphthoic acid unit
Nonribosomal Peptide Synthetase (NRPS)AziA1 (di-domain), AziA2-A5Assembles the peptide backbone by sequentially condensing amino acid building blocks researchgate.netresearchgate.netnih.gov.Peptide backbone
Thioesterase (TE) / CEC domainAziGFacilitates chain elongation and cyclization of the polyketide intermediate to form the naphthoate product nih.gov.Naphthoic acid unit

Unconventional Building Blocks and Their Origin

This compound is constructed from several distinct building blocks, each with a unique biosynthetic origin.

The 3-methoxy-5-methylnaphthoic acid (NPA) moiety is a key component of this compound, essential for its non-covalent association with DNA and subsequent sequence-selective alkylation nih.govpsu.edu. The biosynthesis of this aromatic unit originates from primary metabolism, specifically from acetyl-CoA and malonyl-CoA units, through a polyketide synthase (PKS) pathway researchgate.netnih.gov.

The iterative type I PKS, encoded by the aziB gene, is responsible for synthesizing the basic naphthoate scaffold, specifically 5-methyl-naphthoic acid (5-methyl-NPA) researchgate.netpsu.edu. This process involves the iterative condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units, followed by cyclization researchgate.netnih.gov. However, the PKS AziB alone produces a truncated product, 2-methylbenzoic acid, necessitating further enzymatic steps. The thioesterase (TE) domain, encoded by aziG, plays a critical role by mediating additional chain elongation and cyclization to form the complete naphthoate precursor nih.gov.

Following the formation of 5-methyl-NPA, tailoring enzymes introduce further modifications. The aziB1 gene encodes a cytochrome P450 hydroxylase that catalyzes a regiospecific hydroxylation at the C3 position of the naphthoic acid ring, yielding 3-hydroxy-5-methyl-NPA. Subsequently, the aziB2 gene product, an O-methyltransferase, methylates this hydroxyl group to form the characteristic 3-methoxy-5-methyl-NPA psu.edu. This modified naphthoate is then incorporated into the this compound backbone by non-ribosomal peptide synthetases (NRPSs) nih.govpsu.edu.

The aziridino[1,2a]pyrrolidine ring system, also referred to as a 1-azabicyclo[3.1.0]hexane ring system, is a structurally unique and highly reactive feature of this compound researchgate.netpsu.eduresearchgate.net. This moiety is derived from the amino acid glutamic acid nih.gov. While the precise enzymatic cascade for its formation is still under investigation, it is known to be a critical electrophilic center involved in the DNA cross-linking mechanism of this compound nih.govresearchgate.netoup.com. The genes responsible for its biosynthesis are encoded within the azi cluster, though specific enzymes for this transformation have not been fully characterized in the available literature researchgate.netnih.gov.

The epoxide moiety is another highly reactive electrophilic group within this compound that contributes significantly to its ability to alkylate DNA and form interstrand cross-links nih.govresearchgate.netoup.commtu.edu. Research has been conducted to explore the molecular origin and timing of the epoxide's biosynthesis within the this compound pathway bbk.ac.uk. Like the aziridine ring, the epoxide is essential for the compound's potent antitumor activity, acting in concert with the aziridine to bind covalently to DNA nih.govresearchgate.netoup.com.

Genetic Basis of this compound Biosynthesis (e.g., azi gene cluster)

The genetic blueprint for this compound biosynthesis is primarily located within the azi gene cluster in Streptomyces sahachiroi researchgate.netnih.gov. This cluster comprises genes encoding the enzymes responsible for synthesizing the various building blocks, assembling them, and performing necessary tailoring modifications. Key genes identified within the azi cluster include:

Polyketide Synthase (PKS) Genes: aziB encodes an iterative type I PKS essential for the synthesis of the 5-methyl-naphthoic acid precursor researchgate.netpsu.edu.

Tailoring Enzyme Genes: aziB1 (P450 hydroxylase) and aziB2 (O-methyltransferase) are responsible for modifying the naphthoate moiety psu.edu. aziG encodes a thioesterase domain involved in naphthoate maturation nih.gov.

Non-Ribosomal Peptide Synthetase (NRPS) Genes: Five genes, aziA1 through aziA5, encode NRPS modules that assemble the peptide backbone of this compound and incorporate the naphthoate unit nih.govresearchgate.netpsu.edu.

Resistance Genes: Genes such as aziR (aminoglycoside phosphotransferase), alkZ (DNA glycosylase), aziN (structure-specific endonuclease), and aziE (transmembrane export protein) are also associated with the cluster and are crucial for the producer organism's self-resistance to this compound oup.comnih.gov.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameGene LocusProposed FunctionPathway Step/Building Block
AziBaziBIterative Type I PKSSynthesis of 5-methyl-naphthoic acid (NPA) precursor.
AziGaziGThioesterase (TE) domainNaphthoate chain elongation and cyclization.
AziB1aziB1Cytochrome P450 HydroxylaseHydroxylation at C3 of 5-methyl-NPA.
AziB2aziB2O-MethyltransferaseMethylation of the C3 hydroxyl group of NPA.
AziA1-A5aziA1-A5Non-Ribosomal Peptide Synthetases (NRPS)Assembly of the peptide backbone and incorporation of NPA.
AziNaziNStructure-specific EndonucleaseDNA repair of interstrand crosslinks induced by this compound.

Table 2: Key Genes of the azi Gene Cluster

Gene NameProposed FunctionNotes
aziBIterative Type I Polyketide Synthase (PKS)Synthesizes the 5-methyl-naphthoic acid (NPA) precursor.
aziGThioesterase (TE) domainInvolved in naphthoate maturation.
aziB1Cytochrome P450 HydroxylaseHydroxylates the C3 position of 5-methyl-NPA.
aziB2O-MethyltransferaseMethylates the hydroxyl group at C3 of NPA.
aziA1-A5Non-Ribosomal Peptide Synthetases (NRPS)Assemble the peptide backbone and incorporate NPA.
aziNStructure-specific EndonucleaseInvolved in the repair of DNA interstrand crosslinks.
aziETransmembrane Export ProteinLikely involved in drug efflux/resistance.
alkZDNA GlycosylaseInvolved in DNA repair of cross-links.
aziRAminoglycoside PhosphotransferaseImplicated in azinomycin resistance.

Strategies for Biosynthetic Pathway Elucidation and Engineering

Unraveling the complex biosynthetic pathway of this compound has involved a combination of genetic and biochemical approaches. Cloning and sequencing of the azi gene cluster provided the initial roadmap, identifying candidate genes involved in the synthesis of its various components researchgate.netnih.gov. Subsequent strategies have focused on validating the functions of these genes and characterizing the enzymes they encode.

The functional characterization of individual biosynthetic enzymes has been critical for understanding the this compound pathway. For instance, the iterative type I PKS AziB has been characterized as a 5-methyl-NPA synthase researchgate.netpsu.edu. The tailoring enzymes AziB1 and AziB2 have been identified as a hydroxylase and an O-methyltransferase, respectively, elucidating the formation of the 3-methoxy group on the naphthoate moiety psu.edu. The NRPS modules, AziA1-A5, are understood to be responsible for peptide backbone assembly and the incorporation of the naphthoate building block nih.govresearchgate.netpsu.edu. Furthermore, enzymes like AziN, a structure-specific endonuclease, have been characterized for their role in repairing DNA damage induced by this compound, contributing to the producer's resistance mechanisms oup.com.

Strategies for engineering this compound biosynthesis aim to overcome its low natural yields and potentially generate novel analogues. Overexpression of specific genes, such as aziU3, has shown promise in increasing compound production . Heterologous expression of genes in surrogate hosts like Streptomyces albus or Escherichia coli has also been employed to study enzyme activities and pathway intermediates in isolation researchgate.netpsu.edubbk.ac.uk. These efforts are vital for a comprehensive understanding and potential manipulation of this potent antitumor agent's production.

Precursor-Directed Biosynthesis Approaches

Precursor-directed biosynthesis, often referred to as mutasynthesis, is a powerful strategy employed to explore and diversify the chemical structures of natural products researchgate.netnih.govmdpi.com. This technique involves feeding the producing microorganism with modified or unnatural precursor molecules that are then incorporated into the natural product's biosynthetic pathway, leading to novel analogs mdpi.com. This approach is particularly valuable for complex molecules like this compound, where the complete biosynthetic pathway may not be fully elucidated, or where traditional chemical synthesis is challenging nih.govmdpi.com.

By supplying specific, synthetically altered building blocks, researchers can leverage the organism's inherent biosynthetic machinery to create compounds with "unnatural" functional groups or structural variations mdpi.com. This method has been successfully applied to other complex natural products to generate diverse libraries of analogs, aiding in the understanding of structure-activity relationships and the identification of new bioactive compounds nih.govmdpi.comrsc.org. While specific published studies detailing precursor-directed biosynthesis of this compound are not extensively detailed in the current literature, the general applicability of this strategy to complex PK-NRPs makes it a promising avenue for future research into this compound's biosynthesis and the generation of novel therapeutic agents. This approach can help uncover previously unknown enzymatic steps or provide insights into the substrate specificity of the PKS and NRPS enzymes involved in this compound's production researchgate.netmdpi.com.

Compound Names Mentioned:

this compound

Azinomycin B

Azinomycin A

Ficellomycin

Molecular Mechanism of Action

Interactions with DNA and Other Biomolecules

Conformational Changes in DNA upon Binding

Upon binding to DNA, carzinophilin (B1143379) induces significant structural alterations. The interstrand cross-links (ICLs) formed by this compound cause distortions in the DNA helix, which can be detected as changes in DNA migration patterns during electrophoresis oup.com. These conformational changes are critical for the molecule's ability to disrupt DNA's normal structure and function. Computational studies suggest that the naphthoate moiety of this compound contributes to sequence-selective binding through noncovalent interactions, thereby guiding the epoxide and aziridine (B145994) groups to specific DNA sites for alkylation psu.edu. The entire molecule is thought to reside in the major groove without intercalating into the base pairs pnas.org.

Cellular Consequences of Molecular Interaction

The covalent modification of DNA by this compound leads to a cascade of detrimental cellular effects. These consequences are directly linked to the interference with fundamental DNA processes and the activation of cellular stress pathways.

The interstrand cross-links (ICLs) generated by this compound are particularly disruptive because they covalently tether the two strands of the DNA double helix. This physical linkage prevents the separation of DNA strands, which is a prerequisite for both DNA replication and transcription nih.govoup.com. By blocking these essential processes, this compound effectively halts DNA synthesis and gene expression, leading to chromosomal instability and ultimately cell death nih.gov. The interference with DNA replication and transcription is a primary driver of this compound's cytotoxicity.

The DNA damage inflicted by this compound triggers various cellular stress responses. These responses are part of the cell's defense mechanisms against genotoxic insults. While specific details regarding this compound's induction of cellular stress responses are not extensively detailed in the provided snippets, it is understood that DNA damage generally activates pathways such as the DNA damage response (DDR), which can lead to cell cycle arrest or apoptosis nih.govmdpi.comnih.gov. The disruption of DNA integrity by cross-linking agents like this compound is a potent inducer of such stress pathways.

This compound's interference with DNA replication directly impacts cell cycle progression. DNA replication is a critical event that occurs during the S phase of the cell cycle. By blocking DNA synthesis, this compound can lead to cell cycle arrest, preventing cells from progressing through the cycle and dividing cusat.ac.inucl.ac.uk. This arrest can occur at various checkpoints, often in response to the unrepaired DNA damage, ultimately contributing to programmed cell death (apoptosis).

Computational and Biophysical Studies of Drug-DNA Interactions

Computational and biophysical techniques are instrumental in elucidating the intricate details of this compound's interaction with DNA. These methods provide insights into binding modes, conformational changes, and the energetic basis of these interactions.

Molecular modeling and docking simulations have been employed to study this compound and its analogues' interactions with DNA psu.eduresearchgate.netnih.govresearchgate.netresearchgate.netipinnovative.comnih.govgoogle.com. These studies aim to predict how the drug binds to DNA, identifying preferred binding sites and orientations. For this compound, modeling suggests that the naphthoate moiety interacts non-covalently within the major groove, positioning the reactive epoxide and aziridine groups for alkylation psu.edupnas.org. Docking simulations help in understanding the sequence specificity and the structural basis of DNA cross-linking, correlating theoretical predictions with observed biological activity pnas.orgpsu.eduresearchgate.net. These computational approaches are crucial for designing modified analogues with potentially improved therapeutic profiles.

Elucidation of Molecular Basis for Specificity

This compound's specificity is primarily understood through its interaction with DNA, specifically targeting certain sequences and forming interstrand cross-links (ICLs) core.ac.ukresearchgate.netnih.govnih.gov. This precise interaction is mediated by the compound's unique chemical structure, which includes an aziridine ring and epoxide moieties researchgate.net.

DNA Alkylation and Sequence Selectivity: this compound, also known as Azinomycin B, exhibits potent antitumor activity by selectively alkylating DNA in the major groove core.ac.ukresearchgate.netnih.gov. The process involves tandem electrophilic attacks by the aziridine ring (specifically C10) and the epoxide moiety (C21) with nucleophilic sites on DNA bases core.ac.ukresearchgate.netnih.gov. Studies have identified that these interstrand cross-links (ICLs) are formed at specific DNA sequences, typically 5′-d(GNPy)-3′ or 5′-d(GNC/GNT) sequences researchgate.netnih.govnih.gov. The N7 position of guanine (B1146940) bases is a key target for this alkylation researchgate.net.

The naphthoate moiety of this compound plays a crucial role in its interaction with DNA. This part of the molecule is expected to provide increased affinity for sequence-selective binding through noncovalent interactions with the DNA duplex, thereby directing the epoxide-mediated alkylation to specific DNA sites researchgate.net. Kinetic assays and synthetic work suggest that monoalkylation occurs first via the aziridine, followed by cross-linking with the epoxide core.ac.uk.

Structural Features Contributing to Specificity: The molecular basis for this compound's specificity is rooted in its ability to recognize and react with particular DNA structures and sequences. The [3.1.0] bicyclic aziridine system and the epoxide functionalities are critical for its potential alkylating ability and interference with DNA synthesis ucla.eduucla.edu. Research has utilized techniques such as DNA footprinting and electrophoretic mobility shift assays (EMSA) to elucidate this sequence specificity nih.govucla.edu.

Interstrand Cross-link Formation: The formation of interstrand cross-links (ICLs) is a hallmark of this compound's action and contributes significantly to its specificity. These ICLs block DNA replication and transcription, leading to chromosomal instability and apoptosis . The precise sequence where these cross-links occur (e.g., 5′-GNC/GNT sequences) is a key aspect of its molecular specificity nih.gov. Studies have also noted steric effects from the thymine (B56734) C5-methyl group, which can influence cross-linking yields .

Data Table: DNA Sequence Specificity of this compound

DNA Sequence Motif Target Base Alkylation Site Cross-linking Moiety Reference
5′-d(GNPy)-3′ Guanine (G) N7 Aziridine & Epoxide core.ac.ukresearchgate.netnih.gov
5′-d(GNC)-3′ Guanine (G) N7 Aziridine & Epoxide nih.gov
5′-d(GNT)-3′ Guanine (G) N7 Aziridine & Epoxide nih.gov

Note: "N" represents any nucleotide, and "Py" represents a pyrimidine.

Research Findings on Specificity Elucidation: Research efforts have focused on understanding how this compound achieves its specificity. This includes:

  • Modeling Studies: Computational modeling has provided insights into the reaction intermediates formed when this compound interacts with DNA, aiding in the understanding of its specificity for particular bases or sequences ucla.edu.
  • Synthetic Modifications: The synthesis of structural analogs and modified oligonucleotides allows for the investigation of structure-activity relationships (SAR) and the elucidation of molecular recognition mechanisms researchgate.netucla.eduucla.eduresearchgate.net.
  • Biochemical Techniques: Techniques like gel electrophoresis combined with chemical degradation of radiolabeled oligonucleotides have been used to unambiguously identify the formation of interstrand cross-links induced by this compound ucla.edu. DNA footprinting and EMSA are also employed to pinpoint sequence specificity nih.govucla.edu.
  • Role of the Naphthoate Moiety: The naphthoate group has been identified as crucial for effective DNA association and subsequent cross-linking, suggesting it targets the epoxide-mediated alkylation to DNA researchgate.net.
  • Related Compounds Mentioned:

  • Ficellomycin
  • Mitomycin C
  • Psorospermin
  • Azinomycin A
  • Azinomycin B (this compound A)
  • CC-1065
  • Duocarmycin A
  • Duocarmycin SA
  • Yatakemycin (YTM)
  • Acronycine
  • Phyllostictine A, B, C, D
  • Calcyculin antibiotics
  • Cyclothiazomycin
  • FR-900848
  • Nogalamycin
  • Actinomycin D
  • Synthetic Chemistry and Analog Development

    Synthesis of Carzinophilin (B1143379) Analogues and Derivatives

    Exploration of Novel Aziridine (B145994) Derivatives

    The aziridine ring, a three-membered nitrogen-containing heterocycle, is a recurring motif in numerous biologically active natural products and synthetic compounds, including this compound A. Its inherent ring strain makes it a potent alkylating agent, a property that underpins the cytotoxic activity of many aziridine-containing molecules against cancer cells rjptonline.orgresearchgate.netresearchgate.net. Consequently, the synthesis of novel aziridine derivatives has been a significant area of research aimed at developing new therapeutic agents.

    Various synthetic strategies have been employed to generate diverse aziridine structures. These include the chemical modification of natural products, such as podocarpic acid, to introduce aziridine rings, which are then subjected to ring-opening reactions with nucleophiles to create new derivatives with potential anticancer activity ucf.edu. Electrochemical methods have also emerged as a versatile approach for synthesizing aziridines by coupling amines and alkenes, offering a pathway to novel N-alkyl aziridine products nih.govnih.gov. Furthermore, research has explored the synthesis of aziridine derivatives of urea (B33335) and thiourea, screening them for antimicrobial and cytotoxic activities, highlighting the broad biological potential associated with the aziridine scaffold researchgate.net. Studies have reported the synthesis and characterization of multiple novel aziridine derivatives, with some demonstrating significant binding affinities in computational docking studies, suggesting their potential for further biological evaluation rjptonline.org.

    Table 1: Examples of Synthesized Aziridine Derivatives and Their Reported Biological Potential

    Derivative Type/OriginKey Structural FeatureReported Biological PotentialNotes
    Podocarpic Acid DerivativesAziridine ring at C-6 and C-7 positionsPotential as new drug leads for cancer treatmentSynthesized via Doyle's catalyst; ring-opening with nucleophiles explored ucf.edu
    Urea/Thiourea AziridinesAziridine ring linked to urea/thiourea moietiesAntimicrobial and cytotoxic activitiesScreened against bacterial strains and cancer cell lines researchgate.net
    Novel Aziridine Derivatives (e.g., A1-A12)Varied structuresDemonstrated binding affinity in docking studies; potential biological activityCompounds A1 and A4 showed highest binding affinity rjptonline.org
    Aziridines from Alkenyl β-D-galactopyranosidesAziridine moiety within a sugar derivative structurePreliminary screening for cytotoxic activity against human lung cancer cellsStereoselectivity of synthesis and structural requirements studied researchgate.net

    Design of Bioactive Scaffolds Inspired by this compound

    Scaffolds that incorporate or mimic functionalities found in potent natural products are sought after for their potential to interact with biological targets. For instance, the 5,8-quinolinedione (B78156) scaffold has been explored for its broad spectrum of activities, including anticancer effects, and research has involved linking this scaffold with aziridinyl fragments, drawing parallels to the known anticancer agents like this compound mdpi.com. The exploration of privileged scaffolds, such as quinazolines, has also yielded compounds with significant anticancer properties, demonstrating the utility of well-defined core structures in medicinal chemistry researchgate.net. The design process often involves leveraging structural data to create molecules that fit specific binding sites or mimic key pharmacophores, a strategy that can be informed by the known biological actions of compounds like this compound.

    Structure-Biological Activity Relationship (SAR) Studies in Preclinical Models

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific molecular modifications influence a compound's biological activity. In the context of anticancer drug development, SAR investigations help identify key structural features responsible for efficacy, selectivity, and potency. These studies are typically conducted in preclinical models, utilizing assays such as cytotoxicity screenings against various cancer cell lines to determine parameters like IC50 (half-maximal inhibitory concentration).

    Research into aziridine-containing compounds has revealed that the nature and position of substituents significantly impact their biological effects. For example, in studies on related compounds, the type of substituent attached to a core structure has been shown to influence cytotoxic activity, with certain groups (e.g., amines) demonstrating greater potency than others (e.g., methoxy (B1213986) or chloride) mdpi.com. Modifications such as the introduction of hydroxyl or fluorine groups at specific positions within a molecular framework have been observed to enhance cytotoxicity at submicromolar concentrations in preclinical cancer models nih.gov. Furthermore, studies investigating this compound analogs have focused on synthetic approaches and the chemical properties of modified structures, aiming to elucidate SAR researchgate.net. The ability of aziridine derivatives to alkylate DNA, a mechanism shared with other potent anticancer agents like Mitomycin C, is directly linked to the presence and reactivity of the aziridine ring, underscoring its critical role in biological activity rjptonline.orgresearchgate.net. Preclinical evaluations often involve assessing the impact of structural changes on cellular processes, such as inducing apoptosis or inhibiting key enzymes or protein interactions, like STAT3 dimerization, which is implicated in cancer progression nih.gov.

    Table 2: Structure-Activity Relationship (SAR) Insights from Preclinical Studies on Aziridine Derivatives and Related Anticancer Agents

    Structural Feature/ModificationObserved Effect on Biological ActivityPreclinical Model/AssayContext/Inspiration
    Introduction of hydroxyl or fluorine groups (at specific A-ring positions)Enhanced cytotoxicity at submicromolar concentrationsInflammatory Breast Cancer (IBC) spheroidsCaged xanthone (B1684191) motif studies nih.gov
    Type of substituent (e.g., amine, methoxy, chloride)Differential impact on cytotoxic activityCancer cell lines5,8-quinolinedione derivatives linked to aziridinyl fragments mdpi.com
    Specific substitutions on chalcone (B49325) skeleton (e.g., methoxy group)Broad-spectrum anti-cancer activity; increased potencyHepG2, MCF-7 cell linesCoumarin derivative SAR studies gavinpublishers.com
    Potent 1,4-naphthoquinone (B94277) analogs (e.g., PD9-15)High antiproliferative activity (IC50 1–3 μM)Prostate, breast, colon cancer cell linesSTAT3 dimerization inhibition studied nih.gov
    Aziridine ring opening via alkylationDNA interstrand cross-linking; cell deathDNA alkylation studiesGeneral mechanism for aziridine anticancer agents rjptonline.org
    Binding affinity in docking studiesIndication of potential biological interactionComputational dockingNovel aziridine derivatives rjptonline.org

    Compound List

    this compound (A)

    Mitomycin C

    Porfiromycin

    Imexon

    Podocarpic acid

    4-O-methylthis compound

    Azgalp (Aziridines β-D-galactopyranoside derivatives)

    Azinomycins A and B

    Quinazoline derivatives

    5,8-quinolinedione derivatives

    Coumarins

    1,4-naphthoquinones (Juglone, Menadione, Plumbagin, LLL12.1)

    Aziridine-thiourea derivatives

    Aziridine-urea derivatives

    Resistance Mechanisms to Carzinophilin

    Self-Resistance in Producing Organisms

    The producing organism, Streptomyces sahachiroi, possesses a sophisticated and multi-faceted self-resistance system to protect itself from the genotoxic effects of the Carzinophilin (B1143379) it synthesizes. researchgate.net This system involves several proteins that act through different strategies, including drug sequestration, efflux, and direct repair of DNA damage. researchgate.net At least four specific proteins—AziR, AziE, AlkZ, and AziN—are known to contribute to this robust defense. researchgate.net

    One primary strategy for self-resistance is the sequestration of the antibiotic away from its cellular target, the DNA. This is accomplished by specialized drug-binding proteins.

    AziR : Identified in the Streptomyces sahachiroi genome, AziR is a protein that confers resistance to this compound. researchgate.netnih.gov Although homologous to aminoglycoside phosphotransferases, AziR functions as a binding protein rather than an enzyme that chemically modifies the drug. researchgate.netnih.gov By binding to this compound, AziR effectively sequesters the molecule, preventing it from reaching and cross-linking the bacterial DNA. nih.gov Heterologous expression of AziR in other bacteria, such as S. lividans and E. coli, has been shown to provide a protective effect against this compound, enhancing cell survival and preventing the DNA damage typically caused by the agent. researchgate.netnih.gov

    Feature of AziRDescription
    Protein Name AziR (Azinomycin Resistance protein)
    Function Drug Sequestration / Binding
    Mechanism Binds directly to this compound (Azinomycin B) to prevent it from interacting with DNA. nih.gov
    Enzymatic Activity None; does not chemically modify the drug. researchgate.netnih.gov
    Producing Organism Streptomyces sahachiroi researchgate.net

    Another critical component of self-resistance is the active removal of the toxic compound from the cell. This is mediated by efflux pump systems.

    To counteract any this compound molecules that evade sequestration or efflux and successfully damage the DNA, S. sahachiroi employs a specialized set of DNA repair enzymes. These enzymes are capable of recognizing and repairing the specific DNA interstrand cross-links (ICLs) created by this compound. researchgate.netoup.com

    AlkZ : This enzyme is a specialized DNA glycosylase that plays a dominant and essential role in the self-resistance mechanism. researchgate.netoup.com AlkZ directly repairs this compound-induced ICLs by enzymatically cleaving the N-glycosidic bond at the site of the cross-link. oup.com This action effectively "unhooks" the drug from the DNA, initiating the repair process. The function of AlkZ is considered crucial for the survival of the producing organism. researchgate.net

    AziN : Located near the alkZ gene, AziN is another novel DNA repair enzyme that contributes to self-resistance. oup.com Initially thought to be a drug-binding protein, further analysis revealed that AziN is a structure-specific endonuclease. oup.com It specifically recognizes the DNA distortion caused by the this compound-induced ICL and cleaves the DNA backbone. While both AlkZ and AziN repair the same type of lesion, their incision modes are distinct, suggesting a complementary and robust DNA repair capacity within the organism. oup.com

    EnzymeTypeMechanism of Action
    AlkZ DNA GlycosylaseRecognizes and unhooks the this compound-DNA adduct by cleaving the N-glycosidic bond at the cross-linking site. oup.com
    AziN Structure-Specific EndonucleaseRecognizes the DNA distortion caused by the interstrand cross-link and initiates repair by cleaving the DNA strand. oup.com

    Acquired Resistance in Preclinical Models

    In preclinical settings, such as with cancer cell lines, resistance to DNA-damaging agents like this compound can be acquired over time. This typically involves the selection of cells that have developed mechanisms to either limit the drug's access to its DNA target or to more efficiently repair the damage caused. mdpi.comnih.gov

    A common mechanism of acquired drug resistance in cancer cells is the alteration of drug transport across the cell membrane, leading to a lower intracellular concentration of the therapeutic agent. nih.gov

    This can be achieved through two primary means:

    Reduced Cellular Uptake : Cancer cells can decrease the expression or function of influx transporters responsible for bringing the drug into the cell. While specific transporters for this compound are not fully elucidated in cancer cells, this general mechanism limits the amount of drug that can reach its target. mdpi.com

    Increased Cellular Efflux : More commonly, cancer cells can overexpress efflux pumps, such as P-glycoprotein (P-gp), which actively expel a wide range of chemotherapeutic drugs from the cell. dovepress.com This increased efflux prevents the drug from accumulating to cytotoxic levels within the cell, thereby conferring resistance. nih.gov

    Cancer cells can also acquire resistance by enhancing their intrinsic DNA repair capabilities. researchgate.net Since this compound's cytotoxicity stems from its ability to create DNA interstrand cross-links, cells that can more efficiently repair these lesions will be more likely to survive treatment. mdpi.comacs.org

    Upregulation of Repair Enzymes : Resistant tumor cells often exhibit higher expression and activity of DNA damage repair enzymes. mdpi.commdpi.com Pathways responsible for repairing ICLs, such as the Fanconi anemia (FA) and homologous recombination (HR) pathways, can become hyperactivated. mdpi.com This enhanced repair capacity allows the cancer cells to tolerate higher levels of DNA damage, effectively neutralizing the therapeutic effect of the drug. The development of inhibitors for these DNA repair pathways is an area of active research to overcome this form of resistance. nih.govnih.gov

    Mechanism of Acquired ResistanceDescription
    Altered Cellular Transport Reduced intracellular drug accumulation due to decreased function of uptake transporters or increased activity of efflux pumps (e.g., P-glycoprotein). nih.govdovepress.com
    Enhanced DNA Repair Increased capacity to repair drug-induced DNA lesions, particularly interstrand cross-links, through the upregulation of pathways like homologous recombination (HR) and Fanconi anemia (FA). mdpi.comresearchgate.net

    Target Modification or Bypass Mechanisms

    Resistance to the antitumor antibiotic this compound, a potent DNA interstrand cross-linking (ICL) agent, can arise from cellular mechanisms that either modify the drug's target, DNA, or bypass the damage inflicted by the compound. These mechanisms are crucial for cell survival and can contribute to therapeutic failure. The primary strategies employed by resistant cells involve sophisticated DNA repair pathways and specialized DNA polymerases that tolerate and navigate the drug-induced lesions.

    A central player in the repair of ICLs, including those induced by this compound, is the Fanconi Anemia (FA) pathway. nih.gov This complex signaling network is essential for recognizing and coordinating the repair of DNA cross-links. nih.gov A deficiency in the FA pathway results in extreme sensitivity to ICL agents, highlighting its critical role in mitigating the cytotoxic effects of compounds like this compound. nih.govnih.gov The FA pathway orchestrates a series of events, including the recruitment of specialized nucleases to incise the DNA backbone flanking the cross-link, a process often referred to as "unhooking." This initial step is critical for subsequent repair activities.

    Following the unhooking of the cross-link, a gap is created in the DNA, which necessitates the involvement of translesion synthesis (TLS) polymerases to fill in the missing genetic information. uconn.edunih.gov TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block replication and lead to cell death. uconn.edu This process is inherently more error-prone than standard DNA replication and can be a source of mutations that contribute to the evolution of drug resistance. nih.gov

    Several specialized DNA polymerases are implicated in the bypass of ICLs. These enzymes are capable of inserting nucleotides opposite damaged DNA templates. While direct studies on this compound are limited, research on other ICL agents provides a model for understanding potential resistance mechanisms. Key TLS polymerases involved in this process include:

    DNA Polymerase Zeta (Pol ζ): This polymerase is crucial for the extension step of TLS, continuing DNA synthesis after an initial nucleotide has been inserted opposite the lesion by another polymerase.

    REV1: REV1 has a primary role in recruiting other TLS polymerases to the site of DNA damage and also possesses catalytic activity, preferentially inserting a cytosine opposite a variety of DNA lesions. ohiolink.edu

    The coordinated action of these and other polymerases allows the cell to tolerate this compound-induced DNA damage and complete DNA replication, thereby promoting cell survival and contributing to a resistant phenotype. nih.gov The upregulation of TLS polymerases has been observed in various cancer types and is associated with resistance to DNA-damaging chemotherapeutic agents. nih.gov

    In addition to the well-established DNA repair and bypass pathways, another potential, though less characterized, mechanism of resistance could involve modifications to the DNA target itself. This could theoretically include alterations in chromatin structure or DNA methylation patterns that might reduce the accessibility of DNA to this compound or alter the sequence-specific recognition of the drug, thereby decreasing the efficiency of ICL formation. However, specific research demonstrating such target modifications as a primary resistance mechanism to this compound is not yet prominent in the literature.

    The producing organism, Streptomyces sahachiroi, possesses a self-resistance mechanism to protect its own DNA from this compound. This involves a protein encoded by the aziR gene, which is believed to bind to and sequester the drug, preventing it from damaging the cell's genome. researchgate.net While this is a mechanism of the producing bacterium, it underscores the principle of preventing the drug from reaching its target as a viable resistance strategy.

    Preclinical Applications and Research Directions

    Biological Activity in In Vitro Cellular Models

    Carzinophilin (B1143379), a complex natural product isolated from Streptomyces species, has been the subject of preclinical research to determine its biological activities in laboratory settings. nih.govsmith.edu Also known as Azinomycin B, this compound's primary mechanism of action involves the alkylation of DNA, leading to the formation of covalent interstrand cross-links (ICLs). researchgate.netacs.orgnih.gov These ICLs physically prevent the separation of the DNA double helix, a critical step for both replication and transcription, thereby disrupting essential cellular processes and leading to cell death. medchemexpress.com This activity forms the basis of its observed effects in various cellular models.

    This compound has demonstrated significant cytotoxic activity against various cancer cell lines in in vitro assays. nih.govresearchgate.net Its ability to induce DNA damage makes it a potent inhibitor of the proliferation of rapidly dividing cancer cells. medchemexpress.comnih.gov Early studies identified its antitumor potential, and subsequent research has continued to explore its effects across a range of cancer types. smith.edumdpi.com For instance, Azinomycin B, a synonym for this compound A, showed activity against L5178Y murine leukemia cells in tissue culture. nih.gov The cytotoxicity is generally attributed to its complex structure, which includes two electrophilic centers—an aziridine (B145994) and an epoxide—that are responsible for the DNA cross-linking. researchgate.netcore.ac.ukresearchgate.net

    The potency of this compound and its analogues is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for a wide range of modern, standardized cancer cell line panels are not extensively detailed in recent literature, the compound is recognized as a potent cytotoxic agent alongside other well-known anticancer compounds derived from actinomycetes, such as doxorubicin (B1662922) and mitomycin. nih.govroyalsocietypublishing.orgijmcmed.org

    Cell LineCancer TypeReported Activity
    L5178YMurine LeukemiaActive in tissue culture nih.gov
    VariousGeneralRecognized as a potent cytotoxic agent nih.govijmcmed.org

    In addition to its anticancer properties, this compound exhibits notable antibacterial activity. nih.gov The same mechanism of DNA cross-linking that is lethal to cancer cells also disrupts the viability of bacterial cells. researchgate.net Studies have shown that this compound and the related Azinomycins are active against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov This broad-spectrum activity is a characteristic feature of many complex natural products produced by Streptomyces. royalsocietypublishing.org

    The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. Research has indicated that Azinomycin B is effective against bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.netsemanticscholar.org

    Bacterial SpeciesGram TypeReported Activity
    Staphylococcus aureusGram-PositiveActive researchgate.netsemanticscholar.org
    Bacillus subtilisGram-PositiveActive semanticscholar.org
    VariousGram-Positive & Gram-NegativeBroadly active nih.gov

    Evaluation in In Vivo Animal Models

    The preclinical assessment of this compound has extended to in vivo animal models to evaluate its antitumor effects in a living system. nih.gov Such models are crucial for understanding the therapeutic potential of a compound before any consideration for clinical development. nih.gov Early studies on this compound demonstrated its inhibitory effects on experimental neoplasms in animals. nih.gov

    Modern preclinical cancer research frequently employs xenograft mouse models, where human tumor cells are implanted into immunodeficient mice. nih.govresearchgate.net These models allow for the evaluation of a drug's efficacy against human-derived tumors in an in vivo environment. mdpi.commdpi.com Although specific, recent studies detailing the use of this compound in advanced patient-derived xenograft (PDX) models are not prevalent in the literature, this would be the standard method for its current evaluation. nih.gov In addition to its antitumor evaluation, the antibacterial activity of Azinomycin B was assessed in vivo, where it showed a median curative dose (CD50) of approximately 7.6 mg/kg in mice infected with S. aureus. researchgate.net

    Emerging Research Avenues

    Current and future research on this compound and similar DNA cross-linking agents is focused on enhancing their therapeutic potential by identifying new molecular targets and developing advanced delivery strategies to improve tumor specificity. nih.gov

    While the primary molecular target of this compound is DNA, emerging research focuses on the cellular pathways that respond to the DNA damage it induces. acs.orgnih.gov This network of pathways is collectively known as the DNA Damage Response (DDR). nih.govnih.govcellsignal.com Cancer cells often have compromised DDR pathways, making them particularly vulnerable to agents that cause extensive DNA damage. mdpi.com

    A promising therapeutic strategy involves a concept known as synthetic lethality. nih.gov This approach targets a secondary pathway that becomes essential for the survival of cancer cells that have a pre-existing defect in a primary DNA repair pathway (like the Fanconi anemia or BRCA pathways, which are critical for repairing interstrand cross-links). nih.govcellsignal.com Therefore, a novel research avenue is to use this compound in combination with inhibitors of other DDR proteins, such as PARP or checkpoint kinases (CHK1). nih.govmdpi.com By blocking the cell's ability to repair the very damage induced by this compound, the cytotoxic effect could be significantly enhanced specifically in tumor cells with certain genetic backgrounds. nih.govfrontiersin.org

    A significant challenge with potent cytotoxic agents like this compound is minimizing damage to healthy cells. nih.gov Modern pharmaceutical research is heavily invested in developing targeted drug delivery systems to concentrate therapeutic agents at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. nih.govyoutube.com

    Conceptually, several targeted delivery strategies could be applied to this compound:

    Nanoparticle-Based Systems : this compound could be encapsulated within nanoparticles, such as liposomes or polymeric micelles. nih.govnih.govmdpi.com These nanoparticles can be designed to accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. nih.gov

    Active Targeting : The surface of these nanoparticles could be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. nih.gov This "active targeting" approach would further increase the specific delivery of the drug to the tumor.

    Stimuli-Responsive Systems : Advanced systems could be designed to release this compound only in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. This would ensure the highly reactive DNA cross-linker is released precisely at its intended site of action.

    These conceptual approaches aim to transform potent but potentially toxic compounds like this compound into more precise therapeutic agents. nih.govyoutube.com

    Synergy with Other Molecularly Targeted Agents

    While specific preclinical studies detailing the synergistic effects of this compound with other molecularly targeted agents are not extensively documented in publicly available research, the compound's known mechanism as a DNA cross-linking agent suggests a strong rationale for combination therapies. The principle of synthetic lethality, where the simultaneous disruption of two or more genes or pathways leads to cell death while inhibition of either one alone does not, provides a framework for potential synergistic interactions.

    One area of significant interest is the combination of DNA damaging agents like this compound with inhibitors of DNA damage repair (DDR) pathways. Preclinical studies have shown that inhibitors of Poly(ADP-ribose) polymerase (PARP) can potentiate the effects of DNA-damaging chemotherapy. researchgate.netascopost.com The inhibition of PARP, a key enzyme in the repair of single-strand DNA breaks, can lead to the accumulation of double-strand breaks, which are the primary lesions induced by agents like this compound. This combination could be particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

    Furthermore, the potential for synergy extends to immunotherapy. The DNA damage induced by this compound can lead to the release of tumor-associated antigens and the activation of innate immune signaling pathways, such as the cGAS-STING pathway. ascopost.com This can enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint inhibitors. frontiersin.org Preclinical studies combining other DNA damaging agents with immunotherapy have shown promising results, suggesting a potential avenue for future this compound research. nih.govbmbreports.orgsciencedaily.com

    Future preclinical research is warranted to systematically evaluate the synergistic potential of this compound with a range of molecularly targeted agents, including but not limited to PARP inhibitors, ATR inhibitors, and immune checkpoint inhibitors. Such studies would be crucial in defining effective combination strategies for clinical development.

    Advanced Computational Analysis for Biological Target Identification

    Advanced computational methods are playing an increasingly vital role in understanding the complex interactions between this compound and its biological targets. These in silico approaches provide valuable insights that complement experimental studies and guide the design of new analogs with improved therapeutic properties.

    Molecular docking simulations have been employed to model the interaction of this compound and its analogs with DNA. nih.govjocpr.com These studies help to elucidate the specific binding modes and the sequence selectivity of DNA alkylation and cross-linking. nih.govacs.org For instance, computational models have been used to investigate the conformational properties of this compound-DNA adducts, providing a deeper understanding of the mechanism of action at the molecular level. nih.gov One dissertation study utilized in silico docking to analyze the binding of potential precursor molecules to the biosynthetic enzymes, aiming to guide the generation of novel analogs through feeding studies. tamu.edutamu.edu

    Pharmacophore modeling is another powerful computational tool that has been applied to the study of this compound and its derivatives. nih.govmdpi.comimedpub.com By identifying the key structural features essential for biological activity, pharmacophore models can be used to virtually screen large compound libraries for new molecules with similar activity profiles. nih.gov This approach can accelerate the discovery of novel scaffolds that mimic the DNA cross-linking ability of this compound.

    Network-based in silico frameworks and chemogenomic models are also emerging as valuable tools for predicting potential drug targets and understanding the broader biological effects of compounds like this compound. nih.govbiorxiv.orgnih.govzenodo.org These methods integrate large-scale biological data to identify potential off-target effects and to predict synergistic interactions with other drugs. While specific applications of these advanced network models to this compound are not yet widely reported, they represent a promising direction for future research to fully characterize its biological activity.

    The table below summarizes some of the computational techniques used in the study of this compound.

    Computational TechniqueApplication in this compound ResearchKey Insights
    Molecular Docking Modeling the interaction of this compound and its analogs with DNA.Elucidation of binding modes, sequence selectivity, and conformational properties of drug-DNA adducts. nih.govacs.org
    Pharmacophore Modeling Identifying essential structural features for biological activity and virtual screening for novel inhibitors.Guiding the design of new analogs with improved DNA cross-linking capabilities. nih.govmdpi.com
    In Silico Target Prediction Predicting potential biological targets and off-target effects.Expanding the understanding of this compound's mechanism of action and potential for drug repurposing. nih.govbiorxiv.org

    Molecular Engineering and Combinatorial Biosynthesis

    The elucidation of the biosynthetic gene cluster for Azinomycin B (this compound) has opened up exciting possibilities for molecular engineering and combinatorial biosynthesis to generate novel analogs with potentially improved therapeutic properties. researchgate.netnih.gov The biosynthetic pathway involves a complex interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. researchgate.net

    Researchers have successfully cloned and characterized the azi gene cluster from the producing organism, Streptomyces sahachiroi. researchgate.netnih.gov This has provided a genetic blueprint for understanding how the intricate molecular architecture of this compound is assembled. Heterologous expression of the gene cluster in more genetically tractable hosts is a key strategy being pursued to facilitate genetic manipulation and improve production yields. nih.govelsevierpure.combohrium.comnih.govst-andrews.ac.uk

    Combinatorial biosynthesis approaches aim to create structural diversity by mixing and matching biosynthetic genes and enzymes from different pathways. nih.govnih.govresearchgate.net By swapping domains or modules within the PKS and NRPS enzymes of the this compound pathway, it is theoretically possible to incorporate different building blocks, leading to the creation of a library of novel analogs. researchgate.net While extensive examples of successful combinatorial biosynthesis for this compound are still emerging, the foundational knowledge of its genetic basis is in place.

    Precursor-directed biosynthesis, a related technique, involves feeding synthetic analogs of natural biosynthetic intermediates to the producing organism. One study explored this approach by feeding ethynyl-containing precursors to S. sahachiroi cultures to generate analogs amenable to "click chemistry" for further functionalization. tamu.edutamu.edu This strategy allows for the introduction of specific chemical handles for targeted drug delivery or the attachment of imaging agents.

    The table below outlines some of the key genes in the Azinomycin B biosynthetic cluster and their putative functions, which are targets for molecular engineering.

    Gene(s)Putative FunctionPotential for Engineering
    aziBIterative Type I Polyketide Synthase (PKS)Modification of the naphthoate core structure. researchgate.netnih.gov
    aziA1-A5Non-ribosomal Peptide Synthetases (NRPSs)Incorporation of alternative amino acid building blocks. researchgate.netnih.gov
    aziB1, aziC9, aziU1Oxidases involved in epoxide formationAltering the reactive epoxide moiety to modulate DNA cross-linking activity. tamu.edutamu.edu

    These molecular engineering and combinatorial biosynthesis strategies hold significant promise for overcoming some of the limitations of the natural product, such as toxicity, and for developing next-generation this compound-based anticancer agents. core.ac.uk

    Conclusion and Future Perspectives in Academic Research

    Summary of Carzinophilin's Role in Chemical Biology Research

    This compound's primary contribution to chemical biology lies in its capacity to act as a potent DNA interstrand cross-linking agent researchgate.netacs.orgwikipedia.org. This activity is attributed to its electrophilic epoxide and aziridine (B145994) functional groups, which react with nucleophilic sites on DNA, typically the N-7 position of guanine (B1146940) residues on opposing strands acs.orgwikipedia.org. This covalent modification leads to DNA cross-linking, a mechanism that severely impedes DNA replication and transcription, ultimately leading to cell death. Consequently, This compound (B1143379) has served as a valuable molecular tool for:

    Elucidating DNA Damage and Repair Pathways: Its specific mode of DNA alkylation and cross-linking has enabled researchers to investigate cellular DNA repair mechanisms, particularly those involved in resolving interstrand cross-links researchgate.netacs.org. Studies on this compound and its analogues help in understanding how cells detect and repair such complex DNA lesions.

    Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogues has been crucial for dissecting the contributions of its various structural components to its biological activity. Research has highlighted the importance of the naphthalene (B1677914) moiety for DNA binding, likely through intercalation, and the azabicycle and epoxide groups for alkylation and cross-linking acs.orgresearchgate.net. These SAR studies provide foundational knowledge for designing novel agents with enhanced efficacy or specificity.

    Understanding Antitumor Mechanisms: As a potent antitumor antibiotic, this compound's mechanism of action provides a model for understanding how DNA-damaging agents can be employed as chemotherapeutics. Its ability to induce DNA damage, leading to cell cycle arrest and apoptosis, is a key area of interest in cancer research researchgate.netwikipedia.orgdrugfuture.com.

    Unresolved Questions and Knowledge Gaps

    Despite significant progress, several critical questions and knowledge gaps persist regarding this compound, offering avenues for future academic inquiry:

    Comprehensive DNA Interaction Profiling: While the general mechanism of DNA interstrand cross-linking is understood, a complete atomic-level understanding of this compound's binding to diverse DNA sequences and its precise interaction with various DNA repair proteins remains to be fully elucidated. The exact cellular targets beyond direct DNA alkylation, and the full spectrum of DNA adducts formed, are areas requiring further investigation.

    Metabolic Fate and In Vivo Activity: The precise metabolic pathways this compound undergoes within living systems, including the identification and activity of any in vivo generated metabolites, are not fully characterized. Understanding its stability, distribution, and clearance in vivo is crucial for a complete picture of its biological effects.

    Specificity and Off-Target Effects: While this compound exhibits potent cytotoxic effects, a detailed understanding of its selectivity for cancer cells versus normal cells, and potential interactions with other cellular macromolecules (e.g., RNA, proteins), is an area where more data is needed.

    Resistance Mechanisms: The cellular mechanisms by which cancer cells might develop resistance to this compound or similar DNA-damaging agents are not comprehensively understood. Identifying these mechanisms could pave the way for overcoming resistance in therapeutic settings.

    Biosynthetic Pathway Complexity: While this compound is a natural product, the detailed enzymatic machinery and regulatory mechanisms governing its biosynthesis are areas that could yield novel insights into complex natural product assembly.

    Future Directions for Fundamental Research on this compound

    Future research on this compound holds considerable promise for advancing our understanding of DNA-drug interactions and for the development of novel therapeutic agents. Key directions include:

    Advanced Structural Biology and Biophysical Studies: Employing techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and advanced nuclear magnetic resonance (NMR) spectroscopy to determine high-resolution structures of this compound bound to DNA. This would provide unprecedented atomic detail on its binding modes, the nature of the cross-links formed, and interactions with cellular proteins.

    Systematic Analogue Synthesis and Biological Evaluation: Designing and synthesizing a broader library of this compound analogues with targeted modifications to specific functional groups (e.g., variations in the naphthalene ring, azabicycle stereochemistry, or epoxide reactivity). This systematic approach will further refine structure-activity relationships, potentially leading to compounds with improved DNA cross-linking efficiency, enhanced selectivity, or reduced off-target effects.

    Investigating Cellular Response and Resistance: Conducting detailed transcriptomic, proteomic, and metabolomic studies to comprehensively map the cellular pathways activated or modulated by this compound treatment. This includes dissecting the specific DNA repair pathways involved and identifying molecular determinants of sensitivity and resistance.

    Development of Chemical Probes: Creating this compound-based fluorescent or affinity-based chemical probes that can be used to visualize its localization within cells, track its interactions with DNA in real-time, and identify novel cellular binding partners.

    Bio-inspired Synthesis and Engineering: Further exploration of this compound's biosynthetic pathway could reveal novel enzymes or catalytic mechanisms that can be harnessed for chemoenzymatic synthesis or for engineering related molecules with tailored properties.

    By addressing these unresolved questions and pursuing these future research directions, the academic community can deepen its understanding of this compound's complex molecular biology and potentially unlock new therapeutic applications.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.